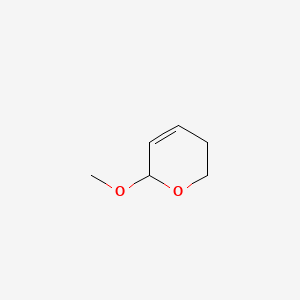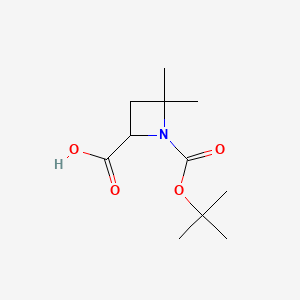
1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
The synthesis of 1-(tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid typically involves the reaction of 4,4-dimethylazetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial production methods for Boc-protected compounds often utilize flow microreactor systems, which allow for the continuous and efficient synthesis of these compounds .
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common reagents and conditions used in these reactions include TFA, HCl, and various organic solvents. The major products formed from these reactions are typically the deprotected amine or substituted derivatives.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid exerts its effects primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by reducing its nucleophilicity, allowing for selective reactions to occur. Upon deprotection, the Boc group is removed, revealing the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid can be compared with other Boc-protected compounds such as:
- 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid
- 1-(Tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid
- N-t-BOC-MDMA
These compounds share the common feature of having a Boc protecting group, but they differ in their core structures and specific applications. The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds.
Properties
CAS No. |
2384947-83-3 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)6-11(12,4)5/h7H,6H2,1-5H3,(H,13,14) |
InChI Key |
CAXNMYAPGZFSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N1C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


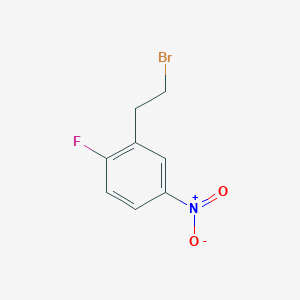
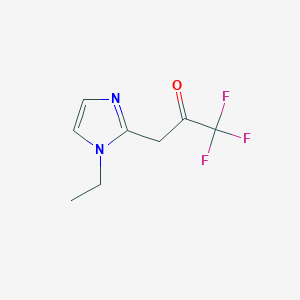
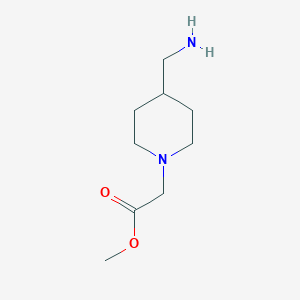
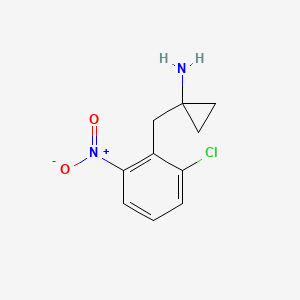
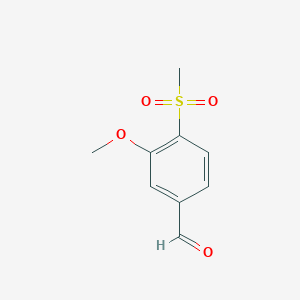
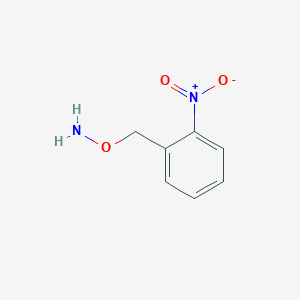

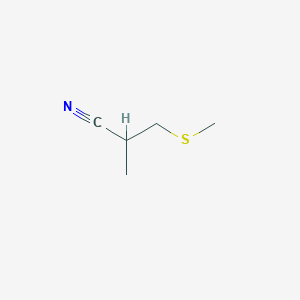
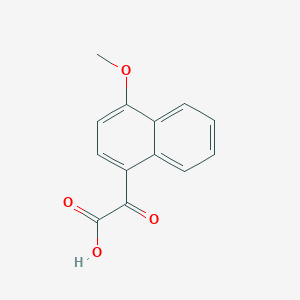
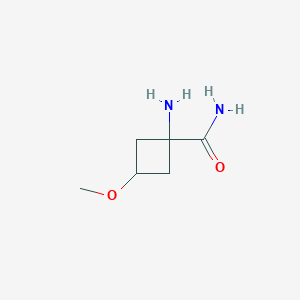
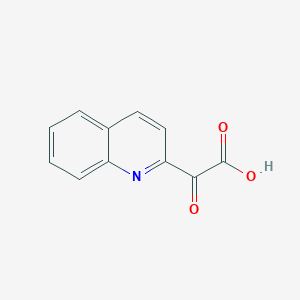
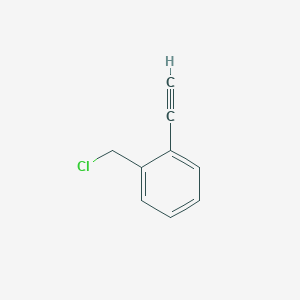
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)
